1-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one
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Overview
Description
1-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one is a heterocyclic compound that features a cyclopropyl group, a triazole ring, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through the reaction of cyclopropyl bromide with a suitable nucleophile.
Formation of the Triazole Ring: The triazole ring is often synthesized via a cycloaddition reaction between an azide and an alkyne.
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be formed through the cyclization of an appropriate precursor, such as an amino acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the cyclopropyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins and pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Diaryl-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ones: These compounds also contain a triazole ring and are studied for their anticancer properties.
3-Cyclopropyl-1H-1,2,4-triazole: This compound shares the cyclopropyl and triazole moieties and is used as a ligand in coordination chemistry.
Uniqueness
1-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group enhances its stability and binding affinity, while the triazole ring provides versatility in forming interactions with various molecular targets.
Properties
IUPAC Name |
1-cyclopropyl-3-(1,2,4-triazol-1-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c14-9-8(13-6-10-5-11-13)3-4-12(9)7-1-2-7/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKFIXPGCKXQCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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